Tert-butyl 7,8-dihydro-5H-pyrido[3,4-B]pyrazine-6-carboxylate
Description
Tert-butyl 7,8-dihydro-5H-pyrido[3,4-b]pyrazine-6-carboxylate is a bicyclic heterocyclic compound featuring a pyrido-pyrazine core modified with a tert-butoxycarbonyl (Boc) protecting group. This Boc group is critical for stabilizing the amine functionality during synthetic processes, particularly in medicinal chemistry and drug development . The compound’s structure combines a pyridine ring fused with a dihydropyrazine moiety, creating a rigid scaffold that facilitates interactions with biological targets such as kinases or G protein-coupled receptors (GPCRs).
For example, describes the synthesis of tert-butyl-protected pyrimido[5,4-b][1,4]oxazine derivatives (e.g., compounds 11–15) via nucleophilic substitution or coupling reactions, with yields ranging from 45% to 76% . Similarly, and outline methods for synthesizing tert-butyl pyrido[4,3-d]pyrimidine derivatives using Boc protection/deprotection strategies, highlighting the importance of acidic conditions (e.g., HCl in THF) for cleavage of the Boc group .
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
tert-butyl 7,8-dihydro-5H-pyrido[3,4-b]pyrazine-6-carboxylate |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-7-4-9-10(8-15)14-6-5-13-9/h5-6H,4,7-8H2,1-3H3 |
InChI Key |
OAMWNOUTYOODBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC=CN=C2C1 |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Method (Based on Patent CN107235982B)
A detailed and scalable synthetic route has been reported for related bicyclic pyrazolo-diazepine esters, which can be adapted for tert-butyl 7,8-dihydro-5H-pyrido[3,4-B]pyrazine-6-carboxylate due to structural similarities. The method involves six main steps:
This approach emphasizes the use of readily available and inexpensive starting materials, operational simplicity, and scalability with high overall yields suitable for industrial production.
Alternative Synthetic Routes and Considerations
While the above method is detailed for a closely related bicyclic system, the synthesis of this compound typically involves:
- Construction of the pyrido[3,4-b]pyrazine core by condensation of appropriate diamines with ketoesters or ketoacids.
- Esterification of the carboxylic acid intermediate with tert-butanol under acidic or catalytic conditions to form the tert-butyl ester.
- Careful control of reaction parameters such as temperature, solvent, and catalysts to prevent side reactions and optimize purity.
The compound’s bicyclic structure and nitrogen atoms allow for selective functionalization and cyclization steps, which are crucial for forming the desired heterocyclic framework.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvents | Dimethylformamide (DMF), methanol, dichloromethane (DCM) | Polar aprotic solvents favor cyclization and substitution reactions |
| Temperature | 0–80 °C depending on step | Lower temperatures favor selectivity; higher temperatures may be used for cyclization |
| Catalysts/Reagents | Hydrazine hydrate, formic acid, Boc anhydride, m-CPBA | Each reagent is chosen for specific transformations: cyclization, protection, oxidation |
| Purification | Column chromatography, recrystallization | Essential for removing side products and obtaining high purity |
Optimization of these parameters is essential to maximize yield and reproducibility.
Summary Table of Key Synthetic Steps
| Step No. | Reaction Type | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | Enamine formation | 1,1-Dimethoxypropane-2-one, DMF-dimethyl acetal | Enamine intermediate | Precursor for pyrazole ring formation |
| 2 | Cyclization | Hydrazine hydrate | 3-(Dimethoxymethyl)-1H-pyrazole | Formation of pyrazole ring |
| 3 | Formylation | Formic acid | 1H-pyrazole-3-formaldehyde | Introduction of aldehyde functionality |
| 4 | Reductive amination | 3-Aminopropylene | N-((1H-pyrazol-5-yl)methyl)prop-2-en-1-amine | Introduction of amino side chain |
| 5 | Protection | Boc acid anhydride | tert-butyl protected amine | Protects amine for further reactions |
| 6 | Oxidative cyclization | m-CPBA | Final bicyclic tert-butyl ester | Cyclization to target compound |
Research Findings and Practical Notes
- The tert-butyl ester group provides stability and protects the carboxyl function during synthetic transformations.
- The bicyclic pyrido-pyrazine scaffold allows for potential biological activity, making this compound a valuable intermediate in medicinal chemistry research.
- The synthetic methods require careful handling of reagents such as hydrazine hydrate and m-CPBA due to their reactivity and potential hazards.
- Reaction yields and purity can be improved by optimizing solvent systems and reaction times.
- The nitrogen atoms in the bicyclic system can participate in coordination chemistry, which may be exploited in further functionalization or biological studies.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the tert-butyl ester.
Scientific Research Applications
Chemistry: Tert-butyl 7,8-dihydro-5H-pyrido[3,4-B]pyrazine-6-carboxylate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound’s potential medicinal properties are explored in the development of drugs for various diseases. Its structure-activity relationship is investigated to optimize its efficacy and minimize side effects.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its applications include the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 7,8-dihydro-5H-pyrido[3,4-B]pyrazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies on its binding affinity and specificity help elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl 7,8-dihydro-5H-pyrido[3,4-b]pyrazine-6-carboxylate can be compared to the following analogs (Table 1):
Structural and Functional Analysis
Pyrido[2,3-d]pyrimidine derivatives () further exhibit expanded π-conjugation, enhancing binding to hydrophobic enzyme pockets . Pyrimido[5,4-b][1,4]oxazine derivatives () replace one pyridine nitrogen with an oxygen atom, reducing basicity but improving solubility .
Substituent Effects: Boc Group: Universally employed for amine protection, but its steric bulk may hinder reactivity in crowded environments (e.g., bicyclic systems in ) . Electron-Withdrawing Groups (EWGs): Methylsulfonyl () and bromo () substituents increase electrophilicity, favoring nucleophilic attack in kinase inhibitors. Amino Groups: Tert-butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate () shows higher polarity, improving aqueous solubility but reducing membrane permeability .
Synthetic Efficiency :
- Yields for tert-butyl-protected analogs vary widely (45%–76%), influenced by steric hindrance (e.g., bicyclic systems in ) and reaction conditions (e.g., SOCl₂-mediated cyclization in ) .
- Boc deprotection (e.g., HCl/THF in ) is a critical step; harsh conditions may degrade sensitive functional groups .
Biological Activity
Tert-butyl 7,8-dihydro-5H-pyrido[3,4-b]pyrazine-6-carboxylate (CAS No. 2940958-23-4) is a bicyclic heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrazolo[3,4-b]pyridines and has been studied for various pharmacological applications.
- Molecular Formula : C12H17N3O2
- Molecular Weight : 235.29 g/mol
- IUPAC Name : tert-butyl 7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate
- Purity : Typically around 95% in commercial preparations .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including antimicrobial, anticancer, and kinase inhibition properties.
Antimicrobial Activity
One of the significant areas of interest is the compound's potential as an antimicrobial agent. Similar derivatives have shown inhibitory effects against Mycobacterium tuberculosis by targeting pantothenate synthetase (PS), suggesting that this class of compounds may also possess similar activity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of related pyrazolo[3,4-b]pyridine derivatives. For instance:
- VEGFR-2 Inhibition : Compounds with similar structures have demonstrated inhibition of the VEGFR-2 kinase with an IC50 value of 1.46 µM, indicating their potential in cancer therapy by interfering with angiogenesis .
Kinase Inhibition
The inhibition of various kinases is another promising aspect:
- CDK Inhibition : Certain derivatives have shown potent inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For example, some compounds exhibit IC50 values ranging from 0.36 µM to 1.8 µM against CDK2 and CDK9 respectively .
Case Studies and Research Findings
A detailed examination of studies involving related compounds reveals significant insights into their biological activities:
Q & A
Basic: What synthetic routes are commonly employed to prepare tert-butyl 7,8-dihydro-5H-pyrido[3,4-B]pyrazine-6-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic assembly. A common approach is the use of tert-butyl carbamate protection on pyridine/pyrazine precursors, followed by cyclization. For example:
- Step 1 : Protection of a primary amine using tert-butoxycarbonyl (Boc) groups under anhydrous conditions (e.g., Boc₂O, DMAP, DCM) .
- Step 2 : Cyclization via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Pd-mediated cross-coupling for pyrido-pyrazine frameworks) .
- Step 3 : Deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove Boc groups, followed by neutralization with NaHCO₃ and recrystallization (e.g., DCM/hexane) .
Key Challenge : Ensuring regioselectivity during cyclization; intermediates must be characterized via LC-MS or NMR to confirm structural integrity .
Basic: How can researchers verify the purity and structural identity of this compound?
Methodological Answer:
- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and >95% purity threshold. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve polar byproducts .
- Structural Confirmation :
Advanced: How can reaction conditions be optimized to improve yields in the synthesis of tert-butyl pyrido-pyrazine derivatives?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to stabilize intermediates. DMF often enhances cyclization rates .
- Catalyst Optimization : Compare Pd(PPh₃)₄ vs. Xantphos-Pd-G3 for coupling efficiency. Use kinetic monitoring (TLC or in-situ IR) to identify rate-limiting steps .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions (e.g., over-deprotection), while higher temps (80–100°C) accelerate cyclization .
Data Contradiction Note : Patent EP2021 () reports 58% yield for similar indole cyclization, while achieved 94% yield via recrystallization. Investigate stoichiometry (e.g., excess Boc reagent) and workup protocols .
Advanced: What analytical strategies resolve contradictions in spectral data for diastereomers or regioisomers of this compound?
Methodological Answer:
- 2D NMR (COSY, NOESY) : Distinguish regioisomers by correlating proton-proton spatial relationships (e.g., pyridine vs. pyrazine ring junctions) .
- X-ray Crystallography : Resolve absolute configuration if chiral centers exist (e.g., spirocyclic analogs in ).
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra (Gaussian or ORCA software) .
Example : reports δ 8.89 ppm (s, 2H) for aromatic protons in a related bisbenzothiophene; similar deshielding may occur in pyrido-pyrazine systems.
Basic: What safety protocols are critical when handling tert-butyl pyrido-pyrazine intermediates?
Methodological Answer:
- Toxicology : Use fume hoods due to potential respiratory irritation from Boc-protected amines .
- Reactivity : Avoid strong acids/bases in the presence of tert-butyl esters (risk of exothermic deprotection). Quench TFA with ice-cold NaHCO₃ .
- Waste Management : Segregate halogenated solvents (DCM) from non-halogenated for compliant disposal .
Advanced: How can researchers design experiments to study the compound’s stability under varying pH or temperature?
Methodological Answer:
- Accelerated Stability Testing :
- pH Stability : Prepare buffers (pH 1–13), incubate compound at 37°C, and monitor degradation via HPLC at t = 0, 24, 48 hrs.
- Thermal Stability : Use DSC/TGA to identify decomposition temperatures. Store samples at 40°C/75% RH for 4 weeks .
Data Interpretation : A >10% loss in purity indicates susceptibility to hydrolysis (tert-butyl ester cleavage) or oxidation (pyrazine ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
